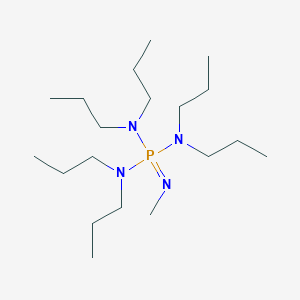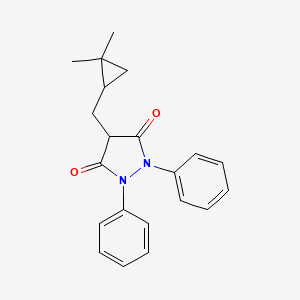
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione is an organic compound with a complex structure that includes a cyclopropyl group, two phenyl groups, and a pyrazolidinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione typically involves multiple steps, starting with the preparation of the cyclopropylmethyl group and the pyrazolidinedione core. Common synthetic routes include:
Cyclopropylmethyl Group Formation: This step often involves the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.
Pyrazolidinedione Core Formation: The core can be synthesized through the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The final step involves coupling the cyclopropylmethyl group with the pyrazolidinedione core, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Dimethylcyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione: can be compared with other pyrazolidinedione derivatives and cyclopropyl-containing compounds.
Examples: 1,2-Diphenyl-3,5-pyrazolidinedione, 4-(Cyclopropylmethyl)-1,2-diphenyl-3,5-pyrazolidinedione.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethylcyclopropylmethyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
78945-52-5 |
|---|---|
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[(2,2-dimethylcyclopropyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H22N2O2/c1-21(2)14-15(21)13-18-19(24)22(16-9-5-3-6-10-16)23(20(18)25)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
Clave InChI |
BMLODIWSMKZHFY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



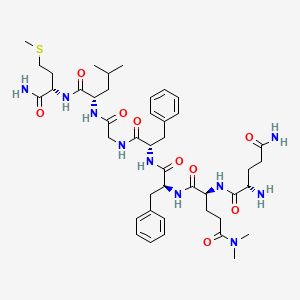
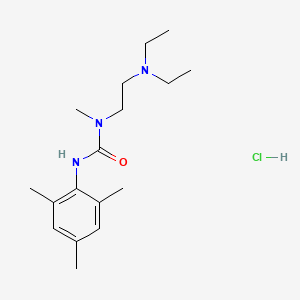
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
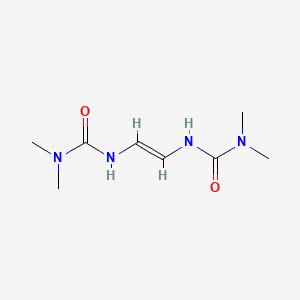

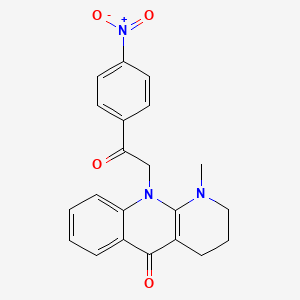

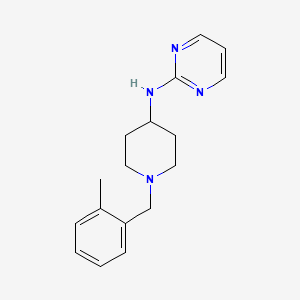
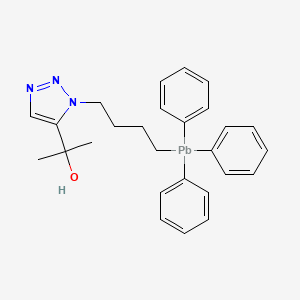
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
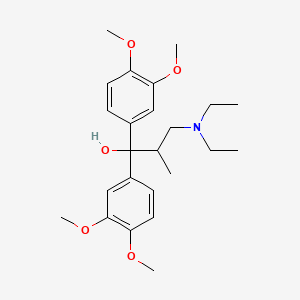
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
